2-(4-Chlorophenyl)-2-oxoethyl 4-(piperidin-1-ylsulfonyl)benzoate
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Description
2-(4-Chlorophenyl)-2-oxoethyl 4-(piperidin-1-ylsulfonyl)benzoate is a useful research compound. Its molecular formula is C20H20ClNO5S and its molecular weight is 421.89. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, have been used in various therapeutic agents . They have been used as antidepressants, analeptics/nootropics (stimulants), selective estrogen receptor modulators (SERMs), vasodilators, antipsychotics, anti-opioids, anticonvulsants, and anti-HIV drugs .
Mode of Action
The piperidine nucleus in the compound suggests that it may interact with its targets in a similar manner to other piperidine derivatives .
Biochemical Pathways
Piperidine derivatives have been known to affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
The piperidine nucleus in the compound suggests that it may have similar pharmacokinetic properties to other piperidine derivatives .
Result of Action
Piperidine derivatives have been known to have various effects depending on their specific targets .
Action Environment
Like other drugs, factors such as temperature, ph, and the presence of other substances could potentially influence its action .
Properties
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 4-piperidin-1-ylsulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO5S/c21-17-8-4-15(5-9-17)19(23)14-27-20(24)16-6-10-18(11-7-16)28(25,26)22-12-2-1-3-13-22/h4-11H,1-3,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNJVKMKOFRGTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.